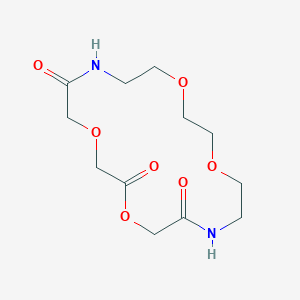![molecular formula C11H15ClS B14435157 1-[(Butylsulfanyl)methyl]-4-chlorobenzene CAS No. 78985-17-8](/img/structure/B14435157.png)
1-[(Butylsulfanyl)methyl]-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Butylsulfanyl)methyl]-4-chlorobenzene is an organic compound with the molecular formula C11H15ClS It is characterized by a butylsulfanyl group attached to a benzene ring substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Butylsulfanyl)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with butyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Butylsulfanyl)methyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, alkoxides, typically in the presence of a base.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Substitution: Amino or alkoxy derivatives.
Reduction: Dechlorinated or modified butylsulfanyl derivatives.
Applications De Recherche Scientifique
1-[(Butylsulfanyl)methyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Butylsulfanyl)methyl]-4-chlorobenzene involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chlorine atom may also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
- 1-[(Methylsulfanyl)methyl]-4-chlorobenzene
- 1-[(Ethylsulfanyl)methyl]-4-chlorobenzene
- 1-[(Propylsulfanyl)methyl]-4-chlorobenzene
Comparison: 1-[(Butylsulfanyl)methyl]-4-chlorobenzene is unique due to the length of its butylsulfanyl group, which can influence its solubility, reactivity, and interactions compared to shorter alkylsulfanyl analogs. The presence of the chlorine atom also adds to its distinct chemical behavior .
Propriétés
Numéro CAS |
78985-17-8 |
|---|---|
Formule moléculaire |
C11H15ClS |
Poids moléculaire |
214.76 g/mol |
Nom IUPAC |
1-(butylsulfanylmethyl)-4-chlorobenzene |
InChI |
InChI=1S/C11H15ClS/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
STLHYQXGDWEHCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


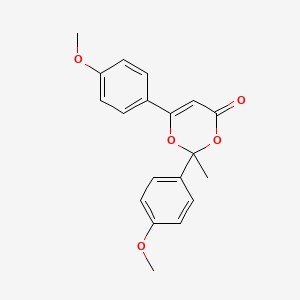
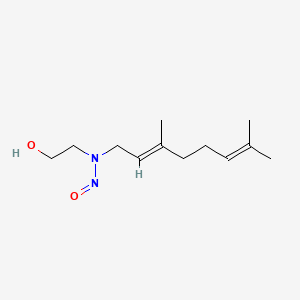
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
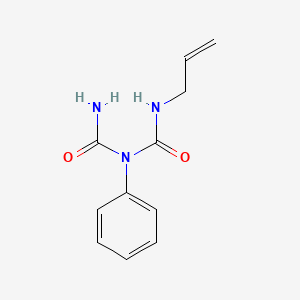
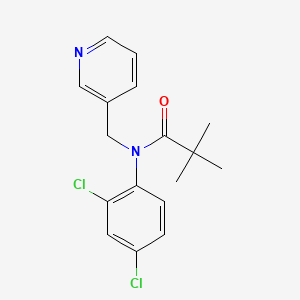
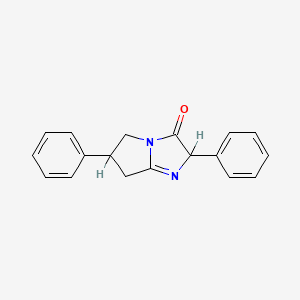
![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
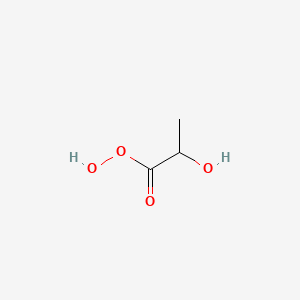

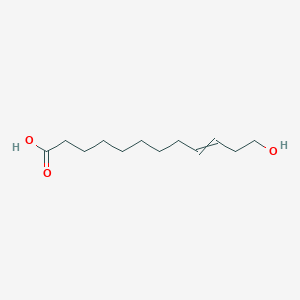
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)
